N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide
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Overview
Description
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a benzo[d]thiazole ring substituted with dimethyl groups and an acetamide moiety linked to a p-tolylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide typically involves the following steps:
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Formation of the Benzo[d]thiazole Ring: : The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. For instance, 2-aminothiophenol can react with 3,5-dimethylbenzaldehyde under acidic conditions to form 5,7-dimethylbenzo[d]thiazole.
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Thioether Formation: : The next step involves the introduction of the p-tolylthio group. This can be achieved by reacting the benzo[d]thiazole derivative with p-tolylthiol in the presence of a base such as sodium hydride or potassium carbonate.
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Acetamide Formation: : Finally, the acetamide moiety is introduced by reacting the thioether intermediate with chloroacetamide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide can undergo oxidation reactions, particularly at the sulfur atom of the thioether group. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
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Reduction: : The compound can also be reduced, especially at the carbonyl group of the acetamide moiety. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to convert the acetamide to an amine.
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Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration or halogenation can introduce nitro or halogen groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Researchers investigate the compound’s ability to inhibit the growth of various microorganisms and cancer cell lines.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the areas of antimicrobial and anticancer therapies. Preclinical studies may focus on its efficacy, toxicity, and mechanism of action.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide depends on its specific application. In antimicrobial research, it may act by disrupting the cell membrane or inhibiting essential enzymes in microorganisms. In anticancer research, it could interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide: Similar structure but with a phenyl group instead of a p-tolyl group.
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)acetamide: Similar structure but with a methyl group instead of a p-tolyl group.
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)acetamide: Similar structure but with an ethyl group instead of a p-tolyl group.
Uniqueness
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide is unique due to the presence of both dimethylbenzo[d]thiazole and p-tolylthio groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its structural uniqueness allows for specific interactions with biological targets and chemical reagents, which can be leveraged in various scientific and technological fields.
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c1-11-4-6-14(7-5-11)22-10-16(21)20-18-19-15-9-12(2)8-13(3)17(15)23-18/h4-9H,10H2,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCBCYXJQIOIKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC3=CC(=CC(=C3S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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